molecular formula C16H22N2O5S B4028001 2-{[5-(2-Ethoxy-2-oxoethyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid

2-{[5-(2-Ethoxy-2-oxoethyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B4028001
M. Wt: 354.4 g/mol
InChI Key: YDJUKJAPYGVBIC-UHFFFAOYSA-N
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Description

2-{[5-(2-Ethoxy-2-oxoethyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound that features a thiazole ring, a cyclohexane ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-Ethoxy-2-oxoethyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the ethoxy-oxoethyl group. The cyclohexane ring is then functionalized to introduce the carboxylic acid group. The final step involves coupling the thiazole derivative with the functionalized cyclohexane derivative under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2-Ethoxy-2-oxoethyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce new substituents on the thiazole or cyclohexane rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2-{[5-(2-Ethoxy-2-oxoethyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(2-Ethoxy-2-oxoethyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The thiazole ring may interact with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways by altering the expression of certain genes or proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(2-Hydroxy-2-oxoethyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid
  • 2-{[5-(2-Methoxy-2-oxoethyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid

Uniqueness

2-{[5-(2-Ethoxy-2-oxoethyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid is unique due to the presence of the ethoxy-oxoethyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored functionalities.

Properties

IUPAC Name

2-[[5-(2-ethoxy-2-oxoethyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-3-23-13(19)8-12-9(2)17-16(24-12)18-14(20)10-6-4-5-7-11(10)15(21)22/h10-11H,3-8H2,1-2H3,(H,21,22)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJUKJAPYGVBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=C(S1)NC(=O)C2CCCCC2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(2-Ethoxy-2-oxoethyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-{[5-(2-Ethoxy-2-oxoethyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid
Reactant of Route 3
2-{[5-(2-Ethoxy-2-oxoethyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid
Reactant of Route 4
2-{[5-(2-Ethoxy-2-oxoethyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
2-{[5-(2-Ethoxy-2-oxoethyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid
Reactant of Route 6
2-{[5-(2-Ethoxy-2-oxoethyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid

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